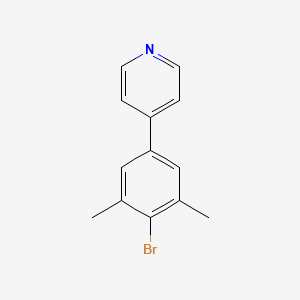
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This particular compound features a trifluoromethyl group and a pyrrolidinyl propyl side chain, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core. The introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution using trifluoromethylating agents. The pyrrolidinyl propyl side chain is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The final product is usually purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. The pyrrolidinyl propyl side chain may contribute to its binding affinity and selectivity for specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Fluphenazine: A potent antipsychotic with a similar phenothiazine core.
Uniqueness
10-(3-(3-Hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine is unique due to its trifluoromethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H21F3N2OS |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C20H21F3N2OS/c21-20(22,23)14-6-7-19-17(12-14)25(16-4-1-2-5-18(16)27-19)10-3-9-24-11-8-15(26)13-24/h1-2,4-7,12,15,26H,3,8-11,13H2 |
InChI-Schlüssel |
VPEWGOQNZXKRFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-N-[(dimethylamino)methylene]-2-thiophenecarboxamide](/img/structure/B8546825.png)
![N-[3-(3-Methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]butanamide](/img/structure/B8546833.png)

![2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid](/img/structure/B8546854.png)




![8-Quinolinesulfonamide,7-chloro-n-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-](/img/structure/B8546890.png)



